2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a compound that combines the properties of 2,2,2-trifluoroacetic acid and a bicyclic structure containing a trifluoromethyl group. 2,2,2-Trifluoroacetic acid is a strong organic monocarboxylic acid, known for its high acidity and its use in various chemical reactions . The bicyclic structure adds complexity and potential for unique chemical behavior.
Vorbereitungsmethoden
The preparation of 2,2,2-trifluoroacetic acid involves the electrochemical fluorination of acetyl chloride or acetic anhydride, followed by hydrolysis . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{H}^+ + \text{Cl}^- ] This process results in the formation of trifluoroacetyl fluoride, which is then hydrolyzed to produce 2,2,2-trifluoroacetic acid.
Analyse Chemischer Reaktionen
2,2,2-Trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanol.
Reduction: Reduction reactions can convert it to trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroacetic acid is widely used in scientific research due to its high acidity and unique chemical properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in protein sequencing and peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals and as a component in drug formulations.
Industry: Applied in the production of agrochemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroacetic acid involves its strong acidic nature, which allows it to donate protons readily. This property makes it an effective catalyst in acid-catalyzed reactions. The trifluoromethyl group exerts an inductive effect, increasing the acidity of the carboxylic acid group and facilitating proton transfer .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroacetic acid can be compared with other similar compounds, such as:
Acetic acid: Less acidic due to the absence of the trifluoromethyl group.
Trifluoroethanol: Similar in containing trifluoromethyl groups but differs in functional groups and reactivity.
Trifluoromethanesulfonic acid: Another strong acid with different applications and properties.
The uniqueness of 2,2,2-trifluoroacetic acid lies in its combination of high acidity and the presence of a trifluoromethyl group, which imparts distinct chemical behavior .
Eigenschaften
Molekularformel |
C9H9F6NO4 |
---|---|
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO2.C2HF3O2/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4;3-2(4,5)1(6)7/h2-5,11H,1H2,(H,12,13);(H,6,7)/t2-,3-,4-,5-;/m0./s1 |
InChI-Schlüssel |
LWCDEQRLJSGGSI-HTERFBQUSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@H]2N[C@@H]1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1C2C(C2NC1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.